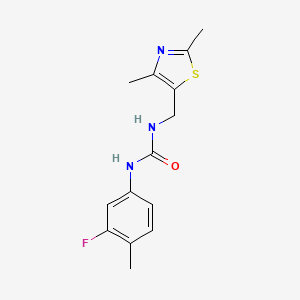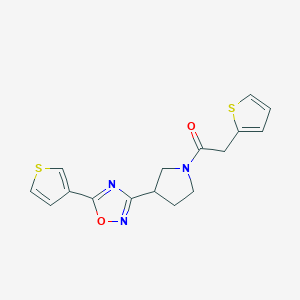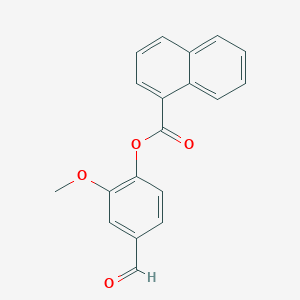
4-Formyl-2-methoxyphenyl naphthalene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formyl-2-methoxyphenyl naphthalene-1-carboxylate is a useful research compound. Its molecular formula is C19H14O4 and its molecular weight is 306.317. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chirality Sensing
The compound 4-Formyl-2-methoxyphenyl naphthalene-1-carboxylate plays a crucial role in the development of stereodynamic probes for chirality sensing. These probes are designed to bind amines, amino alcohols, or amino acids, translating the binding event into a dual optical response. The probes utilize a salicylaldehyde ring and a cofacial aryl or heteroaryl N-oxide chromophore on a naphthalene scaffold to achieve substrate-to-receptor chirality amplification, providing a distinctive chiral amplification for in situ determination of absolute configuration, enantiomeric excess (ee), and total concentration of various compounds (Bentley & Wolf, 2014).
Formylation of Aromatic Compounds
In the context of synthetic organic chemistry, this compound is implicated in the manganese(III)-mediated formylation of aromatic compounds. This process involves the reaction of naphthalenes with malonic acid in the presence of manganese(III) acetate, yielding naphthalenecarbaldehydes and naphthalenecarboxylic acids. The formyl group introduction to the aromatic ring is derived from a dicarboxymethyl radical formed by the interaction between malonic acid and manganese(III) acetate, indicating a novel method for the functionalization of aromatic compounds (Nishino, Tsunoda, & Kurosawa, 1989).
Energetics and Reactivity Studies
The compound is also significant in studies exploring the energetics and reactivity of formyl and methoxy α-naphthalene derivatives. Through a combined experimental and computational approach, the standard molar enthalpies of formation and vaporization of these derivatives were determined, providing insight into their chemical stability and reactivity. This research contributes to a better understanding of the thermodynamic properties and potential applications of naphthalene derivatives in various chemical contexts (Silva, Freitas, & Ribeiro da Silva, 2014).
Organic Synthesis
This compound is utilized in the synthesis of complex organic molecules, serving as a key intermediate in the construction of pharmaceutical and biologically active compounds. The strategic incorporation of the formyl and methoxy functional groups allows for subsequent chemical transformations, enabling the synthesis of a wide range of organic molecules with potential applications in drug development and material science (Ma, 2000).
Anaerobic Degradation Studies
In environmental and microbiological research, derivatives of this compound are studied in the context of anaerobic degradation pathways of naphthalene. These studies aim to elucidate the microbial processes involved in the breakdown of polycyclic aromatic hydrocarbons in anaerobic environments, contributing to our understanding of bioremediation and the natural cycling of organic compounds (Meckenstock et al., 2000).
Future Directions
The future directions for “4-Formyl-2-methoxyphenyl naphthalene-1-carboxylate” and related compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. For instance, the development of more efficient biodegradation methods for polycyclic aromatic hydrocarbons like naphthalene is an area of ongoing research .
Properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) naphthalene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O4/c1-22-18-11-13(12-20)9-10-17(18)23-19(21)16-8-4-6-14-5-2-3-7-15(14)16/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAULLJEEFTWGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

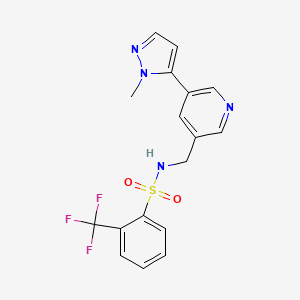

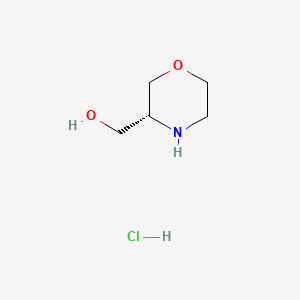

![N-[(3-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2542117.png)
![2-Azaspiro[4.4]nonan-7-ol hydrochloride](/img/structure/B2542118.png)
![1,2,3,4-tetrahydro-5H-[1,4]diazepino[6,5-c]quinolin-5-one](/img/structure/B2542119.png)
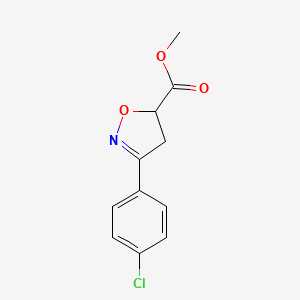
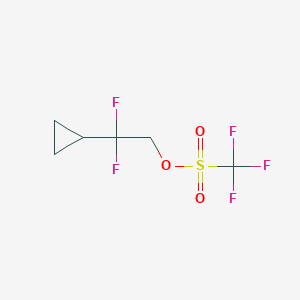

![4-(4-hydroxyphenyl)-2-((2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2542124.png)
